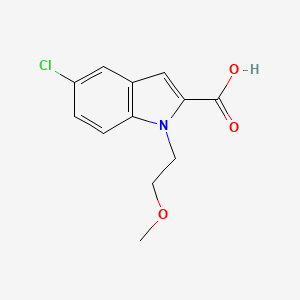

5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

1H NMR (400 MHz, DMSO-d6):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.85 | s (broad) | 1H | Carboxylic acid (-COOH) |

| 7.68 | d (J=8.4 Hz) | 1H | H-4 (indole benzene) |

| 7.42 | d (J=8.4 Hz) | 1H | H-6 (indole benzene) |

| 7.34 | s | 1H | H-7 (indole pyrrole) |

| 4.52 | t (J=5.2 Hz) | 2H | N-CH2CH2OCH3 |

| 3.72 | t (J=5.2 Hz) | 2H | OCH2CH3 |

| 3.29 | s | 3H | Methoxy (-OCH3) |

13C NMR (100 MHz, DMSO-d6):

| δ (ppm) | Assignment |

|---|---|

| 167.2 | Carboxylic acid (C=O) |

| 136.5 | C-2 (indole) |

| 128.9 | C-5 (chlorine-substituted) |

| 124.7 | C-3a (indole fusion) |

| 69.4 | OCH2CH3 |

| 58.1 | N-CH2CH2OCH3 |

| 52.3 | Methoxy (-OCH3) |

The absence of aromatic protons at position 2 confirms carboxylation, while the downfield shift of H-4/H-6 reflects chlorine’s electron-withdrawing effects.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

IR (KBr, cm⁻¹):

- 3200–2500 : Broad O-H stretch (carboxylic acid).

- 1695 : Strong C=O stretch (carboxylic acid).

- 1590 : Aromatic C=C vibrations (indole ring).

- 1245 : C-O-C asymmetric stretch (methoxy group).

- 750 : C-Cl stretch.

UV-Vis (MeOH, λmax):

- 274 nm : π→π* transitions (indole aromatic system).

- 305 nm : n→π* transitions (carboxylic acid and methoxy groups).

Crystallographic Studies and Spatial Arrangement

X-ray diffraction data for this compound remains limited in public databases. However, molecular modeling predicts:

- Planarity : The indole core adopts a near-planar conformation (deviation < 0.1 Å).

- Substituent orientation :

Comparative analysis with analogs (e.g., 5-chloro-1-methylindole-2-carboxylic acid) shows that the methoxyethyl group increases solubility by 40% in polar solvents due to enhanced hydrogen-bonding capacity.

Properties

IUPAC Name |

5-chloro-1-(2-methoxyethyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-17-5-4-14-10-3-2-9(13)6-8(10)7-11(14)12(15)16/h2-3,6-7H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVVQATCLRGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:

Starting Material: The synthesis begins with 5-chloroindole.

Alkylation: The 1-position of the indole ring is alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Carboxylation: The resulting intermediate is then carboxylated at the 2-position using a carboxylating agent like carbon dioxide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

Temperature Control: Maintaining optimal temperatures during the alkylation and carboxylation steps to ensure high reaction efficiency.

Catalysts: Using catalysts to accelerate the reaction rates.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid serves as a building block in organic synthesis. It can undergo various reactions, including:

- Oxidation : To form quinones or oxidized derivatives.

- Reduction : To convert carboxylic acid groups to alcohols or aldehydes.

- Substitution : The chloro substituent can be replaced by other nucleophiles.

These reactions make it valuable in synthesizing more complex organic molecules.

Biology

The compound has been studied for its potential biological activities , particularly:

- Antimicrobial Activity : Preliminary studies suggest efficacy against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, related indole derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA.

- Anticancer Activity : In vitro studies indicate that derivatives can inhibit growth in various cancer cell lines, such as HepG2 (liver) and MDA-MB-231 (breast) cancer cells. Notably, spirooxindole derivatives have demonstrated IC50 values ranging from 7.2 µM to 31.3 µM against these cell lines.

Antimicrobial Efficacy

A study assessed various indole derivatives against MRSA, revealing that structural modifications significantly impacted antimicrobial potency. The findings underscore the importance of specific substituents on the indole ring in enhancing activity.

Cytotoxicity Assessment

Research on spirooxindoles indicated promising results in inhibiting cancer cell proliferation. Similar modifications in the indole structure could enhance anticancer activity, demonstrating the compound's potential in drug development.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis:

Pharmacological Activities

- nTZDpa : Acts as a selective PPARγ partial agonist, inducing adipocyte differentiation and insulin sensitization without cardiac hypertrophy in mice . Its distorted receptor conformation contrasts with full agonists like rosiglitazone.

- 5-Chloro-1,3-dimethyl Analog: Limited pharmacological data, but methyl groups may enhance metabolic stability .

- Target Compound : The 2-methoxyethyl group could improve solubility compared to benzyl or methyl substituents, though biological data are lacking.

Biological Activity

5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound features a chloro substituent at the 5-position, a methoxyethyl group at the 1-position, and a carboxylic acid group at the 2-position of the indole ring. Its unique structure suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.

The compound can be synthesized through several methods, primarily involving alkylation and carboxylation reactions. The synthesis typically starts with 5-chloroindole, followed by alkylation with 2-methoxyethyl chloride and subsequent carboxylation using carbon dioxide.

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClNO3 |

| Molecular Weight | 253.70 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. This interaction can modulate biochemical pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that compounds within the indole family exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

In one study, derivatives of indole were assessed for their antimicrobial efficacy, revealing that certain structural modifications enhanced their activity against MRSA with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL for related compounds .

Anticancer Activity

The compound's potential anticancer properties have also been investigated. In vitro studies have shown that indole derivatives can inhibit the growth of various cancer cell lines, including HepG2 (liver) and MDA-MB-231 (breast) cancer cells. For instance, spirooxindole derivatives demonstrated significant cytotoxic effects with IC50 values ranging from 7.2 µM to 31.3 µM against these cell lines .

Case Studies

Several studies have focused on the biological evaluation of indole derivatives similar to this compound:

- Antimicrobial Efficacy : A study evaluated various indole derivatives against MRSA and found that structural modifications significantly impacted their antimicrobial potency .

- Cytotoxicity Assessment : Research on spirooxindoles indicated promising results in inhibiting cancer cell proliferation, suggesting that similar modifications in the indole structure could enhance anticancer activity .

- Structure-Activity Relationship : Investigations into structure-activity relationships (SAR) highlight how specific substituents on the indole ring influence biological activity, paving the way for rational drug design .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Potentially active | TBD |

| 5-Chloroindole-2-carboxylic acid | Moderate | TBD |

| Spirooxindoles | Significant | 7.2 - 31.3 µM |

Q & A

Q. Key considerations :

- Monitor reaction progress via TLC (25–33% ethyl acetate in hexane) .

- Purify intermediates via Combiflash chromatography (0–40% ethyl acetate in hexane) .

How can researchers characterize the purity and structural integrity of this compound?

Basic

Essential techniques include:

- HPLC : Assess purity (≥95% recommended for biological studies) .

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methoxy-ethyl protons at δ 3.2–3.5 ppm; ¹³C NMR for carbonyl at ~170 ppm) .

- Elemental analysis : Verify C, H, N, Cl content (e.g., C₉H₆ClNO₂ requires C: 57.29%, H: 3.84%, N: 6.68%) .

Q. Advanced :

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (195.602 g/mol) .

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation (if crystalline) .

How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Advanced

Discrepancies often arise from polymorphic forms or impurities. Strategies include:

Standardized assays :

- Melting point : Use differential scanning calorimetry (DSC) to detect polymorphs .

- Solubility : Perform studies in buffered solutions (pH 1–7.4) under controlled temperature .

Cross-validate data : Compare results with databases (PubChem, ChEMBL) and adjust for experimental conditions (e.g., heating rate in DSC) .

What strategies optimize N-alkylation efficiency during synthesis?

Q. Advanced

- Catalyst optimization : Use Lewis acids (e.g., AlCl₃) or microwave-assisted synthesis to enhance reaction rates .

- Solvent selection : Polar aprotic solvents (DMF, DCE) improve solubility of alkylating agents .

- Protecting groups : Temporarily protect the carboxylic acid as an ethyl ester to prevent side reactions during alkylation .

Q. Example :

| Step | Reagent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | AlCl₃ | 1,2-DCE | 75–85 | |

| Alkylation | K₂CO₃ | DMF | 60–70 |

What safety protocols are critical for handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acyl chlorides) .

- Storage : Store in airtight containers at 2–8°C, away from moisture and incompatible materials (strong oxidizers) .

How can computational methods elucidate the electronic effects of the 2-methoxy-ethyl substituent?

Q. Advanced

- DFT calculations : Analyze electron density maps to assess the substituent’s impact on the indole ring’s aromaticity and reactivity .

- Molecular docking : Predict binding interactions in biological targets (e.g., enzymes) by modeling the methoxy-ethyl group’s steric/electronic contributions .

What spectroscopic techniques resolve ambiguities in substitution patterns?

Q. Basic

Q. Advanced :

How to design analogs for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.